Reveromycin A -

Reveromycin A

Catalog Number: EVT-8233817
CAS Number:
Molecular Formula: C33H50O8
Molecular Weight: 574.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Reveromycin A is a polyketide compound recognized for its significant biological activities, particularly its role as an inhibitor of bone resorption. It is primarily derived from the bacterium Streptomyces reveromyceticus and has garnered attention for its potential applications in treating osteoporosis and other bone-related diseases. Reveromycin A is classified as a spiroketal compound, characterized by its unique molecular structure that includes spiroketal rings, which contribute to its biological activity.

Source and Classification

Reveromycin A is sourced from Streptomyces reveromyceticus, a species of soil-dwelling bacteria known for producing various bioactive compounds. The classification of reveromycin A falls under the category of polyketides, which are secondary metabolites synthesized through the polyketide biosynthetic pathway. This compound exhibits properties typical of many natural products, including antimicrobial and anticancer activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of reveromycin A can be approached through both total synthesis and biosynthetic methods. The total synthesis involves complex multi-step chemical reactions that can be challenging due to the instability of certain functional groups, particularly the spiroacetal ring. For instance, achieving the succinylation of the tertiary hydroxyl group requires ultrahigh pressure conditions, complicating the synthesis process .

In contrast, biosynthetic methods have been developed leveraging genetic engineering techniques to enhance production yields. Researchers identified a biosynthetic gene cluster responsible for reveromycin A production, which spans approximately 91 kilobases and encodes 21 open reading frames. This cluster facilitates the fermentation process in Streptomyces strains under standard conditions, significantly improving yield compared to chemical synthesis .

Molecular Structure Analysis

Structure and Data

Reveromycin A features a complex molecular structure characterized by its spiroketal rings. The chemical formula is C₁₉H₃₄O₇, with a molecular weight of approximately 366.47 g/mol. The structure includes multiple functional groups that contribute to its biological activity, particularly in inhibiting protein synthesis in eukaryotic cells .

The stereochemistry of reveromycin A has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography, which reveal the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Reveromycin A undergoes various chemical reactions that are crucial for its biological activity. One notable reaction is its interaction with isoleucyl-tRNA synthetase, where it acts as a potent inhibitor. The inhibitory effect on this enzyme is specific and results in decreased aminoacylation activity, which is vital for protein synthesis in eukaryotic cells .

Additionally, modifications to reveromycin A's structure through chemical reactions have been explored to enhance its efficacy or alter its biological properties. For example, derivatives have been synthesized to study their effects on different cellular targets .

Mechanism of Action

Process and Data

The mechanism of action of reveromycin A primarily involves the inhibition of isoleucyl-tRNA synthetase in osteoclasts, leading to reduced protein synthesis essential for cell function and survival. This inhibition results in apoptosis specifically within osteoclasts, making reveromycin A a potential therapeutic agent for conditions characterized by excessive bone resorption .

Research indicates that reveromycin A induces mitochondrial pathways leading to caspase activation and cytochrome c release, further contributing to its pro-apoptotic effects . The compound's effectiveness is enhanced in acidic environments, which may facilitate increased cellular uptake .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Reveromycin A appears as a white to off-white powder with a melting point ranging from 150°C to 160°C. Its solubility characteristics indicate that it is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water .

Chemical stability studies suggest that reveromycin A can degrade under certain conditions; hence storage conditions must be optimized to maintain its integrity for research or therapeutic applications.

Applications

Scientific Uses

Reveromycin A has significant potential in scientific research and clinical applications:

  • Bone Health: Its primary application is as an agent for osteoporosis treatment due to its ability to inhibit osteoclast-mediated bone resorption.
  • Anticancer Research: Studies have indicated potential anticancer properties, particularly against certain leukemia cell lines.
  • Biochemical Studies: Reveromycin A serves as a valuable tool for studying protein synthesis mechanisms within eukaryotic cells due to its specificity towards isoleucyl-tRNA synthetase.
Discovery and Development of Reveromycin A

Historical Context of Antibiotic Research at RIKEN

The Institute of Physical and Chemical Research (RIKEN), founded in 1917, emerged as Japan’s flagship multidisciplinary research institution under the leadership of industrialist Eiichi Shibusawa and mathematician Dairoku Kikuchi [3] [6]. Its early research emphasized integrating physics, chemistry, and biology to address national scientific challenges. By the mid-20th century, RIKEN had established robust programs in microbial chemistry, driven by Japan’s urgent need for novel bioactive compounds. The institute’s unique "laboratory evolution" approach enabled high-throughput phenotypic screening of antibiotic-resistant bacteria, exemplified by studies on Escherichia coli cross-resistance patterns against 25 antibiotics [1]. This methodology revealed convergent evolutionary pathways in resistance development, highlighting multidrug efflux pumps as key targets—a finding pivotal for guiding antibiotic discovery. RIKEN’s infrastructure, including advanced facilities for genetic analysis (e.g., microarray profiling) and high-performance computing (e.g., the Fugaku supercomputer), provided the technical foundation for deciphering complex antibiotic mechanisms [6] [9]. The institute’s focus on Streptomyces species as bioactive metabolite producers later directly facilitated Reveromycin A’s isolation.

Isolation from Streptomyces reveromyceticus SN-593

Reveromycin A was first isolated in 1991 from the actinomycete strain Streptomyces reveromyceticus SN-593, discovered in Japanese soil samples [4] [10]. The compound belongs to the reveromycin family of polyketides, characterized by a 6,6-spiroketal core, triene side chain, and hemisuccinate moiety [10]. Fermentation protocols involved culturing SN-593 in potato dextrose broth or specialized reveromycin production medium (containing tomato juice, malt extract, and trace metals) under aerobic conditions at 28°C for 5–7 days [4] [10]. Bioassay-guided fractionation of ethyl acetate extracts yielded pure Reveromycin A, identified via high-resolution mass spectrometry (HR-ESI-MS: [M-H]⁻ m/z 659.34) and nuclear magnetic resonance spectroscopy (NMR) [10]. Key structural features confirmed through 2D-NMR included:

  • Spiroketal system: Resonances at δC 97.2 ppm (acetal carbon) and characteristic HMBC correlations.
  • Polyene chain: Eight olefinic protons with E configurations at Δ², Δ⁶, Δ⁹, Δ²⁰, Δ²².
  • Hemisuccinate ester: Carbonyl signal at δC 172.1 ppm [10].

Table 1: Structural Characteristics of Reveromycin A

FeatureSpectroscopic DataBiological Significance
Molecular formulaC₃₆H₅₂O₁₁Determines pharmacokinetic properties
Spiroketal core¹H NMR: δ 3.69 (s, OCH₃); ¹³C NMR: δ 97.2Essential for antifungal activity
Triene side chainUV λₘₐₓ 238–240 nm; ¹H NMR: δ 5.2–6.4 (m, 8H)Mediates membrane interaction
Hemisuccinate moiety¹³C NMR: δ 172.1 (C=O), 170.3 (C=O)Enhances solubility and target binding

Early Screening for Antitumor and Antifungal Activities

Antitumor Activity

Initial screenings revealed Reveromycin A’s potent cytostatic effects against cancer cell lines by arresting the cell cycle at the G1 phase. It inhibited isoleucyl-transfer RNA (tRNA) synthetase (IleRS), an enzyme critical for protein synthesis, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range [8]. In leukemia models:

  • HL-60 cells: IC₅₀ = 2.7 μg/ml (4.1 μM)
  • K562 cells: IC₅₀ = 4.9 μg/ml (7.4 μM) [10]Mechanistic studies confirmed that Reveromycin A competitively binds the editing domain of IleRS, preventing tRNA aminoacylation and inducing ribosomal stalling [5] [8]. Structure-activity relationship analyses demonstrated that esterification of the C-1 carboxyl group (e.g., Reveromycin T 1-ethyl ester) enhanced cytotoxicity 10-fold in K562 cells (IC₅₀ = 0.7 μg/ml) [10].

Table 2: Cytotoxicity of Reveromycin A Against Cancer Cell Lines

Cell LineTumor TypeIC₅₀ (μg/ml)IC₅₀ (μM)
HL-60Human promyelocytic leukemia2.74.1
K562Human erythromyeloblastoid leukemia4.97.4
tsFT210Mouse temperature-sensitive mutant8.512.9

Antifungal Activity

Reveromycin A exhibited broad-spectrum antifungal activity against plant pathogens, particularly under acidic conditions (pH ≤5.0), which potentiated its membrane permeability [4] [5]. Key findings included:

  • In vitro inhibition: At 1–5 μg/ml, it suppressed mycelial growth in 92% of tested fungi (22/24 species), including Botrytis cinerea, Mucor hiemalis, and Sclerotinia sclerotiorum [4].
  • Mode of action: Selective inhibition of fungal IleRS via binding to the editing domain, disrupting protein synthesis [5] [8].
  • In vivo efficacy: In strawberry fruit models, 10–100 μg/ml solutions reduced rot severity by 85–95% against B. cinerea and Rhizopus stolonifer, matching commercial fungicides (e.g., pyrimethanil) [4]. Activity was pH-dependent, with efficacy diminishing above pH 6.0 due to reduced cellular uptake [4] [5].

Table 3: Antifungal Spectrum of Reveromycin A

Target PathogenDiseaseEffective Concentration (μg/ml)pH Optimum
Botrytis cinereaGray mold1.04.5
Mucor hiemalisPostharvest rot2.55.0
Rhizopus stoloniferSoft rot5.04.5
Sclerotinia sclerotiorumSclerotinia stem rot1.05.0

The dual antitumor/antifungal profile of Reveromycin A, rooted in its conserved inhibition of IleRS across eukaryotes, positioned it as a unique tool for studying resistance evolution and antibiotic design [1] [5].

Properties

Product Name

Reveromycin A

IUPAC Name

(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-methoxy-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

Molecular Formula

C33H50O8

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C33H50O8/c1-7-8-18-32(39-6)20-21-33(41-29(32)15-11-24(3)22-31(37)38)19-17-26(5)28(40-33)14-10-23(2)9-13-27(34)25(4)12-16-30(35)36/h9-13,15-16,22,25-29,34H,7-8,14,17-21H2,1-6H3,(H,35,36)(H,37,38)/b13-9+,15-11+,16-12+,23-10+,24-22+

InChI Key

HLGCQPMVAUVQRL-HQIJHNLBSA-N

SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC

Canonical SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC

Isomeric SMILES

CCCCC1(CCC2(CCC(C(O2)C/C=C(\C)/C=C/C(C(C)/C=C/C(=O)O)O)C)OC1/C=C/C(=C/C(=O)O)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.